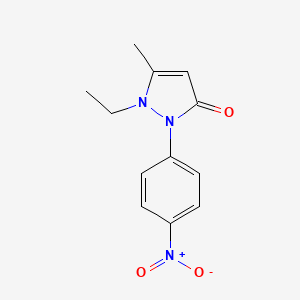
1-Ethyl-5-methyl-2-(4-nitrophenyl)-1,2-dihydro-3h-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one is a synthetic organic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a nitrophenyl group attached to a pyrazolone ring. It is of interest in various fields of research due to its potential biological activities and applications in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include ethyl acetoacetate, hydrazine hydrate, and 4-nitrobenzaldehyde.
Condensation Reaction: Ethyl acetoacetate reacts with hydrazine hydrate to form 3-methyl-1-phenyl-2-pyrazolin-5-one.
Nitration: The pyrazolone derivative is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the para position of the phenyl ring.
Alkylation: The final step involves the alkylation of the pyrazolone ring with ethyl iodide to obtain 1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one.
Industrial Production Methods
In an industrial setting, the synthesis of 1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Oxidized Products: Oxidation reactions yield various oxidized products depending on the conditions used.
Substituted Derivatives: Substitution reactions produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Similar structure but lacks the ethyl and nitrophenyl groups.
4-Nitrophenylhydrazine: Contains the nitrophenyl group but lacks the pyrazolone ring.
Ethyl acetoacetate: A starting material in the synthesis but lacks the pyrazolone ring and nitrophenyl group.
Uniqueness
1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential biological activities compared to similar compounds.
Eigenschaften
CAS-Nummer |
88585-26-6 |
|---|---|
Molekularformel |
C12H13N3O3 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
1-ethyl-5-methyl-2-(4-nitrophenyl)pyrazol-3-one |
InChI |
InChI=1S/C12H13N3O3/c1-3-13-9(2)8-12(16)14(13)10-4-6-11(7-5-10)15(17)18/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
GAIPWDYZJUSNKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


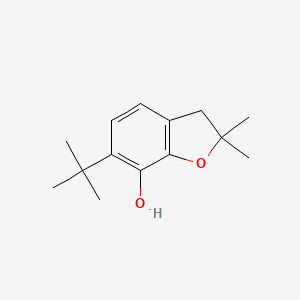
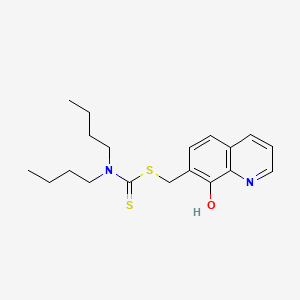
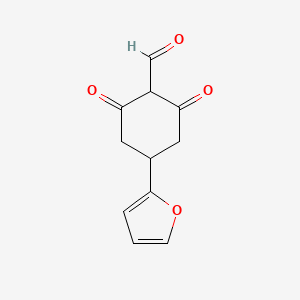
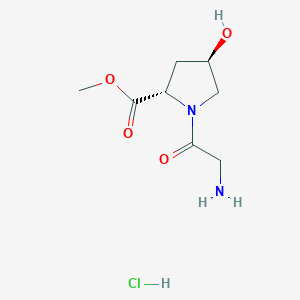
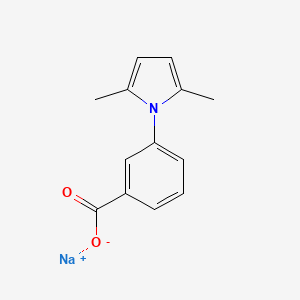
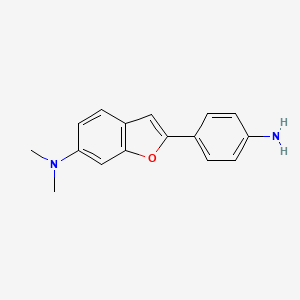
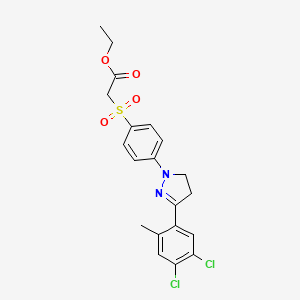
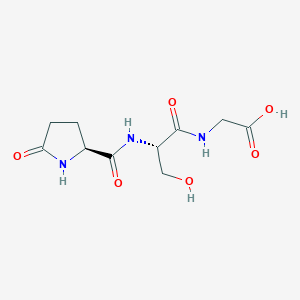
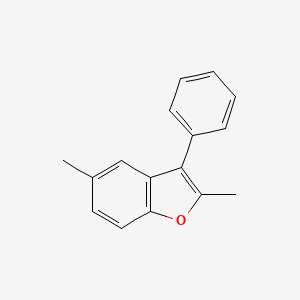
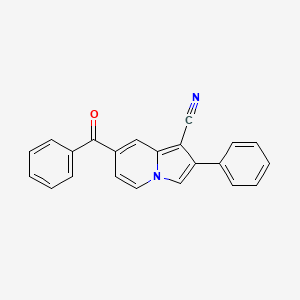
![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)

![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)
